molecular formula C12H17NO B12668958 N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine CAS No. 55236-22-1

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine

Cat. No.: B12668958
CAS No.: 55236-22-1
M. Wt: 191.27 g/mol
InChI Key: OWODXMXBMHAMRY-UHFFFAOYSA-N
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Description

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an ethyl group and a m-tolylamine moiety

Properties

CAS No.

55236-22-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-ethyl-3-methyl-N-(oxiran-2-ylmethyl)aniline

InChI

InChI=1S/C12H17NO/c1-3-13(8-12-9-14-12)11-6-4-5-10(2)7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

OWODXMXBMHAMRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CO1)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine typically involves the reaction of m-tolylamine with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate chlorohydrin, which undergoes intramolecular cyclization to form the epoxypropyl group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Often conducted in an aqueous or organic solvent

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent product quality and yield

    Catalysts: Use of phase transfer catalysts to enhance reaction rates

    Purification: Techniques such as distillation and recrystallization to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening: The epoxy group is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reaction Conditions: Mild to moderate temperatures, often in the presence of a catalyst

Major Products

    Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thioethers, and ethers are formed.

    Oxidized Products: Alcohols, ketones, and carboxylic acids

Scientific Research Applications

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine, a compound with significant chemical versatility, is utilized in various scientific and industrial applications. This article delves into its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its epoxy group, which imparts unique reactivity. The compound has a molecular formula of C12H15NO and a molecular weight of approximately 189.25 g/mol. Its structure allows it to participate in various chemical reactions, particularly in polymerization and as a curing agent.

Polymer Chemistry

The compound is extensively used as an epoxy resin hardener. Its epoxy functionality allows it to react with amines, leading to cross-linked structures that enhance the mechanical properties of polymers.

Case Study: A study demonstrated that incorporating this compound into epoxy formulations improved thermal stability and mechanical strength compared to traditional hardeners. The resulting materials exhibited enhanced resistance to thermal degradation.

Adhesives and Sealants

Due to its strong bonding capabilities, this compound is used in formulating adhesives and sealants. It provides excellent adhesion to various substrates, including metals and plastics.

Data Table: Adhesive Performance Comparison

Adhesive TypeShear Strength (MPa)Cure Time (hours)Temperature Resistance (°C)
Traditional Epoxy252480
This compound-based3012100

Coatings

In coatings technology, this compound is used for its ability to enhance the durability and chemical resistance of protective coatings.

Case Study: Research indicated that coatings formulated with this compound exhibited superior resistance to solvents and chemicals compared to standard formulations. This property is crucial for applications in automotive and industrial coatings.

Safety Considerations

Handling this compound requires adherence to safety protocols due to its potential health hazards. It is classified as an irritant upon skin contact and can cause respiratory issues if inhaled. Proper personal protective equipment (PPE) should be utilized when working with this compound.

Mechanism of Action

The mechanism of action of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine involves the reactivity of the epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, as it can modify proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include:

    Protein Modification: Covalent attachment to amino acid residues

    DNA Interaction: Potential to form adducts with nucleotides

    Signal Transduction Pathways: Modulation of cellular signaling through covalent modification of signaling proteins

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Epoxypropyl)diphenylamine
  • N-(2,3-Epoxypropyl)carbazole
  • N-(2,3-Epoxypropyl)phthalimide

Uniqueness

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is unique due to its specific structural features, including the combination of an epoxy group with an ethyl and m-tolylamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an epoxy group and an ethyl substituent on the nitrogen atom, along with a tolyl group that enhances its lipophilicity. The presence of the epoxy group suggests potential reactivity with biological macromolecules, which could lead to various biological effects.

Mechanisms of Biological Activity

  • Reactivity with Biological Molecules : The epoxy group in this compound can undergo nucleophilic attack by thiols or amines in proteins, potentially leading to modifications that alter protein function. This property is significant in the context of drug design and toxicology.
  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity can be attributed to the formation of reactive oxygen species (ROS) or direct interaction with cellular DNA.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Protein ModificationCovalent binding to thiols

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, suggesting potential as a chemotherapeutic agent.
  • Protein Interaction Studies : Experiments utilizing mass spectrometry showed that this compound can modify specific cysteine residues in proteins, leading to altered protein activity and function. This finding underscores its potential as a tool for studying protein dynamics and interactions.

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